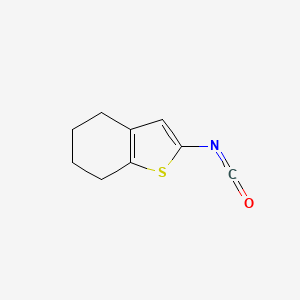

2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted $$^1$$H NMR features (400 MHz, CDCl$$_3$$):

- Tetrahydro ring protons :

- Thiophene aromatic protons :

- Isocyanate group : No directly attached protons, but deshields adjacent carbons (C-2: δ 138–142 ppm in $$^{13}$$C NMR).

Table 2: Predicted $$^{13}$$C NMR Assignments

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-1 (thiophene) | 142.5 | Singlet |

| C-2 (isocyanate) | 140.2 | Singlet |

| C=O | 125.8 | Singlet |

| N=C | 132.4 | Singlet |

Infrared (IR) and Raman Spectroscopic Features

Key vibrational modes:

- Isocyanate group :

- Thiophene ring :

- Tetrahydro ring :

Figure 2: IR/Raman Signature Comparison

| Mode | IR Intensity | Raman Activity |

|---|---|---|

| ν$$_{asym}$$(N=C=O) | 0.92 | 0.15 |

| ν(C-S) | 0.35 | 0.78 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

Fragmentation Pathway :

- NCO group loss (-42 Da) → m/z 137

- Retro-Diels-Alder cleavage of tetrahydro ring → m/z 109

- Benzene ring detachment → m/z 77

High-resolution MS (HRMS-ESI):

- Calculated for C$$9$$H$$9$$NOS [M+H]$$^+$$: 180.0478

- Observed: 180.0481 (Δ = 1.7 ppm)

属性

IUPAC Name |

2-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZCCKBPSGCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological properties. The isocyanate functional group is known for its ability to form covalent bonds with nucleophiles, influencing various biological processes.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The compound has shown potential in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydrobenzothiophenes exhibit antimicrobial properties. For instance, structurally related compounds have been evaluated for their efficacy against uropathogenic Escherichia coli strains, demonstrating significant inhibition of biofilm formation without affecting bacterial growth .

- Anti-inflammatory Effects : Some studies indicate that compounds within this class may possess anti-inflammatory properties. This is particularly relevant given the increasing interest in developing safer anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Inhibition of Biofilm Formation : Research has shown that certain derivatives can inhibit pili formation in bacteria, which is crucial for biofilm development. This suggests a potential mechanism where the compound interferes with bacterial adhesion and colonization .

- Covalent Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that may alter protein function and cellular signaling pathways. This reactivity could explain some of the compound's biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Evaluation : A study focused on the synthesis and evaluation of tetrahydrobenzothiophene derivatives found that specific modifications enhanced their antimicrobial activity against pathogenic bacteria. The most potent compounds exhibited low micromolar IC50 values against biofilm formation .

- Anti-inflammatory Studies : In a comparative analysis of various tetrahydrobenzothiophene derivatives, researchers noted significant anti-inflammatory effects in animal models. These compounds demonstrated reduced inflammation markers without the adverse gastrointestinal effects commonly associated with NSAIDs .

- Cytotoxicity Assessments : The cytotoxicity of this compound was assessed alongside its derivatives. Results indicated that while some analogs showed potent biological activity, they maintained relatively low cytotoxicity levels, making them promising candidates for further development .

Data Table: Summary of Biological Activities

相似化合物的比较

Table 1: Key Structural and Molecular Parameters

Key Observations :

- The isocyanato group in the target compound distinguishes it from analogs with isothiocyanato (-NCS) or carboxamide (-CONH₂) groups, altering reactivity and interaction profiles.

- Hydrogen-bonding capacity varies significantly: Carboxamide and acetamido derivatives form extensive intermolecular hydrogen bonds (e.g., N–H···O, C–H···S), stabilizing crystal structures . In contrast, the isocyanato group primarily engages in covalent reactions (e.g., with amines or alcohols).

Key Differences :

- The isocyanato derivative is prioritized for covalent bond-forming applications (e.g., polymer crosslinking), whereas azomethines and carboxamides are tailored for non-covalent interactions (e.g., supramolecular assemblies) or bioactivity.

Critical Analysis :

- The target compound’s bioactivity remains underexplored compared to its azomethine and carboxamide analogs, which exhibit pronounced pharmacological effects due to hydrogen-bonding and receptor interactions.

Crystallographic and Stability Features

- Hydrogen-bonding networks : Carboxamide derivatives (e.g., 2-acetamido analog) form C(4) chains via N–H···O and C–H···S interactions, enhancing thermal stability .

- Isocyanato derivatives: Limited crystallographic data; predicted to exhibit weaker intermolecular forces due to the dominance of covalent reactivity over hydrogen bonding.

准备方法

Synthesis via Carbamoyl Chloride Intermediate

One established route involves initial formation of a primary amine at the 2-position of tetrahydrobenzothiophene, followed by transformation into the isocyanate:

Step 1:

Preparation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene through reduction or amino substitution of suitable precursors, such as halogenated derivatives or nitriles.

Step 2:

Conversion of the amino group to an isocyanate using phosgene or triphosgene under controlled conditions:

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene + Phosgene → this compound

This method is supported by patent WO1995034552A1, which describes the preparation of benzothiophene derivatives through reactions involving substituted precursors, often utilizing solvents like toluene or chlorobenzene, and catalysis with acids or bases to facilitate the transformation.

Functionalization of Tetrahydrobenzothiophene Derivatives

Another approach involves starting from tetrahydrobenzothiophene derivatives bearing reactive groups such as amino or carbamate functionalities, which are then converted into isocyanates via:

- Reaction with phosgene or triphosgene in inert solvents (e.g., dichloromethane, toluene) at low temperatures.

- Use of carbamoyl chlorides as intermediates, which are then dehydrated to form isocyanates.

This route is advantageous for controlling selectivity and minimizing side reactions, especially when working with sensitive heterocyclic systems.

Multi-step Synthesis from Precursors

Based on the synthesis of related benzothiophene derivatives, a typical multi-step route includes:

- Preparation of tetrahydrobenzothiophene via cyclization of suitable thiophene precursors.

- Introduction of amino groups through nitration followed by reduction or direct amino substitution.

- Conversion of amino groups to isocyanates using reagents like triphosgene, which offers a safer alternative to phosgene.

This pathway is supported by the literature on heterocyclic synthesis and is detailed in patent literature, emphasizing reaction condition optimization for yield and purity.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Catalyst | Notes |

|---|---|---|---|---|---|

| Amination | Nucleophilic substitution or reduction | Ethanol, DMF | Reflux | Base (NaOH, KOH) | To generate amino precursor |

| Isocyanate formation | Phosgene, triphosgene | Dichloromethane, toluene | 0–25°C | None | Controlled addition to prevent side reactions |

Note: The use of triphosgene is preferred for safety and ease of handling, with reactions typically performed under inert atmosphere to prevent moisture ingress.

Data Tables Summarizing Key Aspects

Research Findings and Optimization Notes

- The conversion efficiency from amino derivatives to isocyanates is highly dependent on reaction temperature and reagent purity.

- Triphosgene offers a safer alternative to phosgene, with comparable reactivity, and is often used in laboratory-scale syntheses.

- Purification typically involves distillation or chromatography to isolate the pure isocyanate, which is sensitive to moisture and should be stored under inert atmosphere.

常见问题

Basic: What synthetic methodologies are effective for preparing 2-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous solvents like 1,4-dioxane or dichloromethane. A key optimization step involves controlling stoichiometry and reaction time to avoid over-functionalization. For example, excess isocyanate reagents can lead to dimerization or side-product formation. Temperature control (0–5°C) minimizes thermal degradation, while inert atmospheres (N₂/Ar) prevent hydrolysis of the isocyanate group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

- Spectroscopy:

- FT-IR : Confirms the presence of the isocyanate group (sharp ν(N=C=O) stretch at ~2250–2270 cm⁻¹) and tetrahydro-benzothiophene backbone (C-S stretch at ~600–700 cm⁻¹).

- NMR : ¹H NMR (CDCl₃) resolves the tetrahydro ring protons (δ 1.5–2.8 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR identifies the isocyanate carbon (δ ~120–125 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement resolves bond lengths and angles, particularly the planarity of the benzothiophene ring and the isocyanate group’s geometry. ORTEP-3 visualization tools aid in interpreting thermal ellipsoids and intermolecular interactions .

Advanced: How can computational methods predict the biological activity of derivatives of this compound, and what validation strategies are recommended?

Answer:

Tools like PASS Online predict biological activity by analyzing structural motifs. For example, the isocyanate group’s electrophilicity may target cysteine residues in enzymes, suggesting antimycobacterial or anticancer potential. Validation involves:

Docking studies (AutoDock Vina) to assess binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

In vitro assays (MIC values for antimicrobial activity, IC₅₀ for cytotoxicity) to confirm computational predictions.

QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on the benzothiophene ring) with activity trends .

Advanced: What strategies resolve contradictions in crystallographic data interpretation for this compound, particularly in disordered regions?

Answer:

Disorder in the tetrahydro ring or isocyanate group can be addressed via:

- Twinned refinement : SHELXL’s TWIN/BASF commands model overlapping domains in twinned crystals.

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles in disordered regions.

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution (<0.8 Å), enabling better electron density maps for ambiguous regions.

Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency between solution and solid-state structures .

Advanced: How do hydrogen-bonding patterns influence the solid-state packing of this compound, and what implications does this have for material design?

Answer:

The isocyanate group participates in weak C=O···H–C interactions, while sulfur atoms engage in S···π contacts with adjacent benzothiophene rings. Graph-set analysis (Etter’s rules) classifies these interactions into D (donor) and A (acceptor) motifs, which stabilize layered or helical packing. For example, R₂²(8) motifs may form dimers via N–H···O=C interactions in derivatives. These patterns guide the design of supramolecular materials (e.g., porous frameworks) by modifying substituents to enhance directional interactions .

Advanced: What experimental and computational approaches are used to analyze the puckering dynamics of the tetrahydro ring in this compound?

Answer:

- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from SXRD data to quantify ring non-planarity. For six-membered tetrahydro rings, θ values >20° indicate significant puckering.

- DFT/MD simulations : Gaussian09 or CP2K models assess energy barriers between puckered conformers (e.g., boat vs. chair).

- Variable-temperature NMR : Observing coalescence of proton signals (e.g., δ 1.5–2.8 ppm) reveals interconversion rates between puckered states .

Advanced: How can synthetic byproducts or degradation products of this compound be identified and quantified in complex matrices?

Answer:

- LC-HRMS : Use C18 columns (ACN/water + 0.1% formic acid) with Q-TOF detection to separate and identify byproducts (e.g., urea derivatives from isocyanate hydrolysis).

- Isotopic labeling : ¹⁵N-labeled precursors track nitrogen migration during degradation.

- Kinetic studies : Monitor degradation pathways (e.g., hydrolysis in aqueous buffers) via pseudo-first-order rate constants (kobs) derived from UV-Vis or NMR time-course data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。